REACTION_CXSMILES
|
[ClH:1].[CH3:2][S:3]([NH:6][C:7]1[CH:35]=[CH:34][C:10]([C:11]([NH:13][CH2:14][CH:15]2[CH2:20][N:19]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH2:18][CH2:17][N:16]2CC2C=CC=CC=2)=[O:12])=[CH:9][CH:8]=1)(=[O:5])=[O:4]>[OH-].[OH-].[Pd+2].CO>[ClH:1].[CH3:2][S:3]([NH:6][C:7]1[CH:8]=[CH:9][C:10]([C:11]([NH:13][CH2:14][CH:15]2[CH2:20][N:19]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH2:18][CH2:17][NH:16]2)=[O:12])=[CH:34][CH:35]=1)(=[O:4])=[O:5] |f:0.1,2.3.4,6.7|
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Name
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4-[(methylsulfonyl)amino]-N-[[4-phenyl-1-(phenylmethyl)piperazin-2-yl]methyl]benzamide hydrochloride
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Quantity
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40 g
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Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)NC1=CC=C(C(=O)NCC2N(CCN(C2)C2=CC=CC=C2)CC2=CC=CC=C2)C=C1
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Name
|
|
Quantity
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2 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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When the addition
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Type
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CUSTOM
|
Details
|
Monitor the progress of the reaction by thin-layer chromatography
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Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
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Type
|
CUSTOM
|
Details
|
remove the catalyst
|
Type
|
FILTRATION
|
Details
|
by suction filtration through celite
|
Type
|
WASH
|
Details
|
Wash the pad with methanol
|
Type
|
CUSTOM
|
Details
|
Remove the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
CUSTOM
|
Details
|
Recrystallize from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CS(=O)(=O)NC1=CC=C(C(=O)NCC2NCCN(C2)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |